ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate
Description
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate is a multifunctional aromatic ester characterized by a benzoate core substituted with an amino (-NH₂), cyano (-CN), fluorosulfonyloxy (-OSO₂F), and ethoxycarbonyl (-COOEt) group. The fluorosulfonyloxy moiety is highly reactive, enabling applications in nucleophilic substitutions or as a leaving group in synthetic chemistry.
Properties
IUPAC Name |
ethyl 4-amino-5-cyano-2-fluorosulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O5S/c1-2-17-10(14)7-3-6(5-12)8(13)4-9(7)18-19(11,15)16/h3-4H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKNQNALWBQVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)N)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzoic acids, ethyl cyanoacetate, and fluorosulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or acetonitrile, along with catalysts such as triethylamine. The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific steps involved.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Reagents like aldehydes, ketones, and catalysts such as piperidine or pyridine are employed.
Major Products
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of compounds containing cyano and amino groups can exhibit significant anticancer properties. Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate may serve as a precursor for synthesizing more complex molecules with enhanced biological activity against cancer cells. The presence of the fluorosulfonyl group can enhance the reactivity of the compound, potentially leading to novel anticancer agents.
1.2 Enzyme Inhibition
The compound's structural features suggest potential applications in enzyme inhibition. For instance, similar compounds have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The fluorosulfonyl moiety may interact with active sites of enzymes, leading to effective inhibitors.
Materials Science
2.1 Polymer Synthesis
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate can be utilized in the synthesis of polymers with specific functional properties. The incorporation of this compound into polymer matrices may enhance thermal stability and chemical resistance due to the strong bonds formed by the fluorosulfonyl group.
2.2 Coatings and Adhesives
Due to its reactive nature, this compound can be employed in the development of advanced coatings and adhesives. Its application in surface treatments can provide protective layers that resist corrosion and degradation, making it suitable for industrial applications.
Environmental Applications
3.1 Detection of Pollutants
The fluorosulfonyl group in ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate may facilitate the detection of environmental pollutants. Compounds with similar functionalities are known to form complexes with heavy metals and other contaminants, allowing for their quantification in environmental samples.
3.2 Bioremediation
Research into bioremediation strategies has highlighted the potential for using such compounds in degrading hazardous substances in contaminated environments. The ability of this compound to interact with various biological systems could be harnessed to develop bioremediation agents that enhance the breakdown of pollutants.
Case Study 1: Anticancer Properties
A study exploring the anticancer effects of cyano-containing compounds demonstrated that derivatives similar to ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate showed promising results against various cancer cell lines. The study highlighted the importance of functional groups in enhancing cytotoxicity and selectivity towards cancer cells.
Case Study 2: Polymer Development
In a research project focused on developing high-performance polymers, ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate was integrated into polymer blends. The resulting materials exhibited improved mechanical properties and resistance to thermal degradation compared to traditional polymers.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The fluorosulfonyl oxy group can participate in covalent bonding with nucleophilic sites, leading to the modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including pharmaceuticals, agrochemicals, and synthetic intermediates. Below is a detailed comparison:
Functional Group Comparison
Reactivity and Stability
- Fluorosulfonyloxy Group Reactivity: The fluorosulfonyloxy group in the target compound is comparable to that in butyl 2-fluoro-5-[(fluorosulfonyl)oxy]benzoate, both serving as excellent leaving groups or electrophilic sites. However, the presence of the electron-withdrawing cyano and amino groups in the target compound may enhance its susceptibility to nucleophilic attack compared to simpler fluorosulfonyloxy esters .
- Stability Under Inert Conditions : Analogous fluorosulfonyloxy benzoates require anhydrous, inert atmospheres (e.g., argon) for synthesis, suggesting similar stability challenges for the target compound .
Pharmacological and Agrochemical Relevance
- The absence of a triazine ring (cf. metsulfuron-methyl) differentiates it from sulfonylurea herbicides .
- Sulfonylurea Herbicides: Metsulfuron-methyl’s triazine-linked sulfonylurea moiety enables herbicidal activity via acetolactate synthase inhibition. The target compound lacks this triazine system but could mimic sulfonylurea reactivity in non-agrochemical contexts .
Key Research Findings and Data
- Synthetic Yields : Copper-catalyzed reactions of fluorosulfonyloxy benzoates achieve yields up to 89% under optimized conditions (argon, dry solvent) .
- Thermal Stability : Fluorosulfonyloxy esters typically decompose above 150°C, necessitating low-temperature storage .
- Bioactivity: No direct bioactivity data exist for the target compound, but structural analogs like furosemide highlight the pharmacological relevance of sulfonamide/benzoate hybrids .
Biological Activity
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an ethyl group, an amino group, a cyano group, and a fluorosulfonyl moiety. This combination of functional groups is believed to enhance its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.
The biological activity of ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorosulfonyl group may play a crucial role in modulating enzyme activity and receptor binding affinity, leading to various pharmacological effects.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in several pathogens, including Plasmodium falciparum, the causative agent of malaria. This inhibition could lead to reduced proliferation of the parasite, highlighting its potential as an antimalarial agent.
Antimicrobial Properties
Ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The ability to target specific pathways in cancer cells positions this compound as a potential therapeutic agent in oncology.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study conducted by Elmali et al. (2018) reported that ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate exhibited antibacterial activity with MIC values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism Exploration : Research published by Gupta et al. (2017) demonstrated that the compound could arrest cell division in cancerous cells, leading to the formation of monopolar spindles—a hallmark of kinesin spindle protein (KSP) inhibition . This finding supports the hypothesis that ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate could be developed into a novel anticancer therapeutic.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting good bioavailability when administered . Such properties are essential for its potential use in clinical settings.
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the fluorosulfonyloxy group into ethyl 4-amino-5-cyano-2-hydroxybenzoate without degrading sensitive substituents?
- Methodological Answer : The fluorosulfonyloxy group can be introduced via reaction with fluorosulfonic acid derivatives (e.g., sulfuryl fluoride) under anhydrous conditions. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonation .
- Low-temperature sulfonation (-10°C to 0°C) to minimize hydrolysis of the cyano group .
- Deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) .
- Validate purity using HPLC with a C18 column (ACN/water gradient) and confirm structural integrity via NMR (δ: -40 to -45 ppm for -SOF) .
Q. Which analytical techniques are most effective for characterizing ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]: ~328.2 Da) and isotopic patterns .
- Multinuclear NMR (, , ):
- NMR distinguishes -SOF from potential fluorinated byproducts .
- NMR resolves aromatic protons (δ: 6.8–8.2 ppm) and ethyl ester signals (δ: 1.3–4.3 ppm) .
- FT-IR spectroscopy to identify key functional groups:
- Cyano (C≡N) stretch at ~2240 cm.
- Sulfonyl (S=O) stretches at 1360–1400 cm .
Advanced Research Questions
Q. How does the fluorosulfonyloxy group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic stability :
- Acidic conditions (pH < 3) : Rapid hydrolysis of -SOF to -SOH occurs; monitor via NMR loss .
- Neutral/basic conditions (pH 7–12) : Ester group hydrolysis dominates; use buffered solutions (e.g., phosphate) to isolate degradation pathways .
- Thermal stability :
- TGA/DSC analysis reveals decomposition onset at ~180°C, primarily due to sulfonyl group breakdown .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts) in this compound?
- Methodological Answer :
- Proton decoupling and 2D NMR (HSQC, HMBC) to assign ambiguous signals caused by substituent proximity (e.g., cyano and amino groups) .
- Computational modeling (DFT at B3LYP/6-31G* level) predicts chemical shifts and validates experimental data .
- Isotopic labeling : Synthesize -labeled derivatives to resolve overlapping amino group signals .
Q. How can the reactivity of the amino group be exploited for derivatization while preserving the fluorosulfonyloxy moiety?
- Methodological Answer :
- Selective acylation : Use acetyl chloride in dichloromethane at 0°C to acetylate the amino group without attacking -SOF .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), KCO) to generate biaryl derivatives .
- Protection-deprotection cycles : Employ orthogonal protecting groups (e.g., Fmoc for amino, TBS for hydroxyl) for stepwise functionalization .
Safety and Handling
Q. What precautions are critical when handling ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 ft/min face velocity to prevent inhalation of fluorosulfonyl vapors .
- Personal protective equipment (PPE) :
- Nitrile gloves (≥8 mil thickness) and polycarbonate face shields .
- Acid-resistant aprons during large-scale reactions .
- Spill management : Neutralize with saturated sodium bicarbonate solution and adsorb using vermiculite .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting IC values) for this compound?
- Methodological Answer :
- Purity verification : Reanalyze batches via LC-MS to rule out impurities (>98% purity required for reliable bioassays) .
- Assay standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
- Solvent effects : Test activity in DMSO vs. aqueous buffers; fluorosulfonyl groups may exhibit solvent-dependent aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
